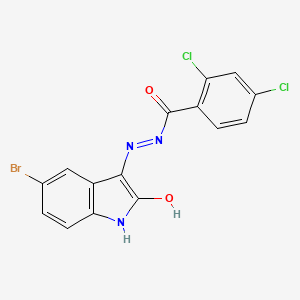
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine is a chemical compound that belongs to the family of pyranones. It is a heterocyclic organic compound that has a wide range of applications in scientific research. This compound is synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用机制
The mechanism of action of N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in cell division and proliferation. This, in turn, leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as thymidylate synthase, which are involved in DNA synthesis. This, in turn, leads to the inhibition of cell division and proliferation. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress.
实验室实验的优点和局限性
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, which makes it an attractive option for researchers on a tight budget. However, there are also some limitations to its use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has a relatively short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for the study of N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine. One area of research is the development of pyranone-based ligands for use in medicinal chemistry. These ligands have potential applications in the treatment of a variety of diseases, including cancer. Another area of research is the study of the mechanism of action of N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine. This will help to further our understanding of how this compound inhibits the growth of cancer cells and may lead to the development of more effective cancer treatments. Finally, there is a need for more research on the advantages and limitations of using N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine in lab experiments. This will help to determine the optimal conditions for using this compound in various experimental settings.
合成方法
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine is synthesized using a variety of methods. One of the most common methods is the reaction of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione with ethyl glycinate hydrochloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine as the final product.
科学研究应用
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine has a wide range of applications in scientific research. It is used as a building block in the synthesis of a variety of compounds, such as pyranone-based ligands, which have potential applications in medicinal chemistry. This compound has also been studied for its potential as an antitumor agent and has shown promising results in inhibiting the growth of cancer cells.
属性
IUPAC Name |
3-[(3-acetyl-6-methyl-2-oxopyran-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6-5-8(12-4-3-9(14)15)10(7(2)13)11(16)17-6/h5,12H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCZMQLCTOUZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6126329.png)
![(2-fluoro-4-biphenylyl)[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6126332.png)
![7-(dimethylamino)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6126344.png)
![3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126359.png)
![N-[(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B6126365.png)

![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6126386.png)
![3-{[(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6126394.png)
![(2E)-N-{[7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B6126403.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6126411.png)
![4-benzyl-3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6126412.png)

![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-furamide](/img/structure/B6126429.png)